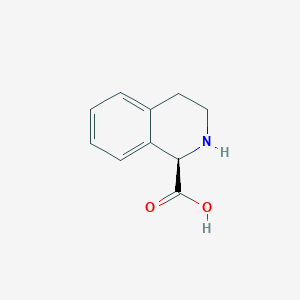

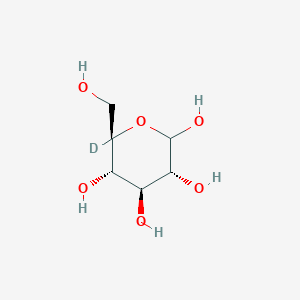

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Overview

Description

This compound is frequently used in cell culture media and is a promising raw material for advanced therapy medicinal products, including gene, cell, and tissue engineering medicinal products . It was originally developed to provide a long-acting form of ascorbic acid due to its increased stability and slow hydrolysis by phosphatases present in cell membranes .

Scientific Research Applications

L-Ascorbic acid 2-phosphate (magnesium) has a wide range of scientific research applications:

Chemistry: It is used as a stable source of ascorbic acid in various chemical reactions and analytical methods.

Biology: The compound is extensively used in cell culture media to promote cell growth and differentiation.

Mechanism of Action

L-Ascorbic acid 2-phosphate (magnesium) exerts its effects through several mechanisms:

Antioxidant Properties: It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Cofactor for Enzymes: The compound serves as a cofactor for Fe(II) 2-oxoglutarate dioxygenase enzymes, promoting the activity of ten-eleven translocation (TET) enzymes involved in DNA demethylation.

Cellular Uptake: Its stability and slow hydrolysis allow for sustained release of ascorbic acid within cells, enhancing its biological effects.

Safety and Hazards

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ascorbic acid 2-phosphate (magnesium) is synthesized through the phosphorylation of L-ascorbic acid. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine . The reaction conditions are carefully controlled to ensure the selective phosphorylation at the 2-position of the ascorbic acid molecule.

Industrial Production Methods

In industrial settings, the production of L-Ascorbic acid 2-phosphate (magnesium) involves large-scale chemical synthesis followed by purification processes. The compound is often produced in a hydrated form to enhance its stability and solubility . Quality control methods, such as reversed-phase liquid chromatography, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid 2-phosphate (magnesium) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its stability allows it to participate in these reactions without rapid degradation .

Common Reagents and Conditions

Common reagents used in the reactions of L-Ascorbic acid 2-phosphate (magnesium) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from the reactions of L-Ascorbic acid 2-phosphate (magnesium) depend on the specific reaction conditions. For example, oxidation reactions may yield dehydroascorbic acid derivatives, while reduction reactions can regenerate the original ascorbic acid .

Comparison with Similar Compounds

L-Ascorbic acid 2-phosphate (magnesium) is unique compared to other similar compounds due to its stability and slow hydrolysis. Similar compounds include:

L-Ascorbic acid: The original form of Vitamin C, which is less stable and rapidly degrades in aqueous solutions.

Magnesium ascorbyl phosphate: Another stable derivative of ascorbic acid, used in similar applications but with different solubility and stability properties.

L-Ascorbic acid 2-phosphate (magnesium) stands out due to its enhanced stability, making it a preferred choice in various scientific and industrial applications .

properties

IUPAC Name |

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFGRWIKQDSSLY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424903 | |

| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151004-93-2 | |

| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

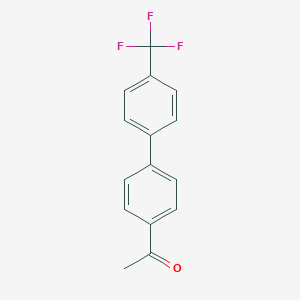

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using enzymatic hydrolysis for the synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid?

A1: Enzymatic hydrolysis, specifically using CAL-B lipase, offers a highly enantioselective method for obtaining this compound. This method utilizes dynamic kinetic resolution of the corresponding ethyl ester in aqueous NH4OAc buffer, achieving a high enantiomeric excess (ee) of 98% and a good yield of 85% []. This approach bypasses the need for harsh chemical reagents and often results in milder reaction conditions, contributing to a potentially greener and more sustainable synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)

![D-[1,2-13C2]glucose](/img/structure/B118848.png)

![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)